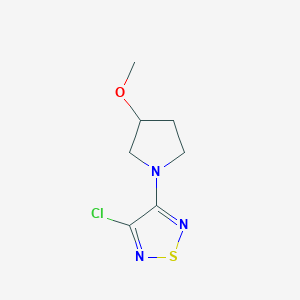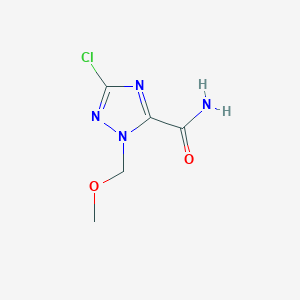
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole
Übersicht
Beschreibung
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole (3-C4-MPT) is a novel and versatile thiadiazole derivative that has been developed for a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is easily synthesized and has a low melting point. 3-C4-MPT has been used in numerous studies for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole is synthesized through organic chemistry processes, particularly focusing on heterocyclic derivatives. It is notable for its varied biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. For instance, Kumar and Panwar (2015) synthesized compounds including thiadiazole moieties, which demonstrated significant antimicrobial and anti-inflammatory activities, highlighting the compound's potential in medical chemistry (Kumar & Panwar, 2015).
Antimicrobial and Antifungal Properties
Research has shown that derivatives of thiadiazole, a core component of 3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole, exhibit antimicrobial and antifungal properties. For example, Ameen and Qasir (2017) designed and synthesized new derivatives of 1,3,4-thiadiazole, aiming to explore their antibacterial and antifungal activities. These compounds showed moderate antimicrobial activity against various bacterial and fungal strains (Ameen & Qasir, 2017).
Potential in Cancer Treatment
The 1,3,4-thiadiazole core is also used in cancer research. Gür et al. (2020) investigated a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their biological activities. They found that some compounds exhibited high DNA protective ability and cytotoxicity against cancer cell lines, indicating the potential of thiadiazole derivatives in cancer treatment (Gür et al., 2020).
Application in Antibiotic Synthesis
Furthermore, 3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole derivatives have been utilized in the synthesis of cephem antibiotics. Tatsuta et al. (1994) prepared a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key component of clinically useful cephem antibiotics, highlighting the compound's significance in antibiotic synthesis (Tatsuta et al., 1994).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-12-5-2-3-11(4-5)7-6(8)9-13-10-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVQAQWXFGQBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)



![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)
![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)



![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1489955.png)


